N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound. It features a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Pyranone Moiety: This could be done through esterification or etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of functional groups to higher oxidation states.
Reduction: This could involve the reduction of carbonyl groups to alcohols.
Substitution: This might include nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Lacks the pyranone moiety.
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide: Lacks the chlorophenyl group.
Uniqueness
N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.
Biological Activity
N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety, which contribute to its unique chemical properties and reactivity.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, research on related pyran derivatives has shown promising results against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxic Evaluation
A study conducted on a series of synthesized pyran derivatives evaluated their cytotoxic effects against six human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyran Derivative A | HeLa | 5.0 |
Pyran Derivative B | MCF7 | 8.0 |
Pyran Derivative C | A549 | 3.5 |
Antiviral Activity
Research has also indicated that compounds with similar structural features may exhibit antiviral properties, particularly against HIV. A study on N-arylacetamides demonstrated that derivatives containing the chlorophenyl group showed moderate activity against wild-type HIV-1, with some compounds achieving an EC50 value as low as 1.7 µM .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may inhibit the activity of enzymes that play critical roles in cell proliferation and survival, leading to reduced tumor growth.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyran Ring : The pyran ring is synthesized through cyclization reactions involving suitable precursors.
- Pyrrolidine Ring Formation : The pyrrolidine ring is formed via cyclization reactions with amines.
- Coupling Reactions : The introduction of the chlorophenyl group is achieved through coupling reactions such as Suzuki or Heck reactions.
The compound exhibits various chemical reactivities, including oxidation and reduction reactions, which can lead to the formation of different derivatives. Understanding these properties is crucial for further modifications aimed at enhancing biological activity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11-8-13(9-16(21)23-11)24-12-6-7-20(10-12)17(22)19-15-5-3-2-4-14(15)18/h2-5,8-9,12H,6-7,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILFPFQHIXICJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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